

Application Notes and Protocols for TEAD-Targeting Compounds

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Compound of Interest

Compound Name: *TEAD ligand 1*

Cat. No.: *B12361790*

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Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1] They associate with the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) to drive the expression of genes involved in cell proliferation and survival.[1][3] Consequently, the YAP/TAZ-TEAD complex has emerged as a promising therapeutic target for cancer.

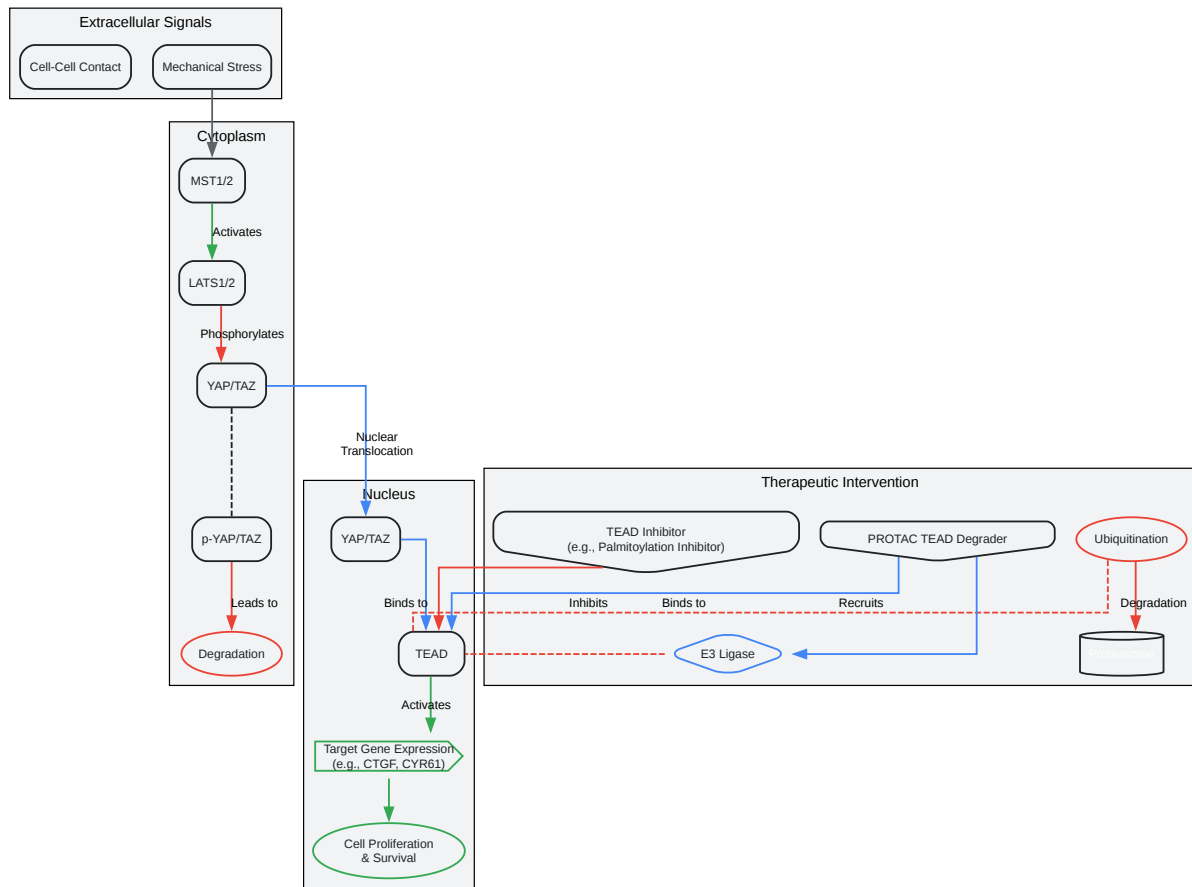
This document provides detailed protocols for the use of TEAD-targeting compounds in cell culture experiments. While "**TEAD ligand 1**" is a precursor for the synthesis of PROTAC TEAD degrader-1, these protocols are broadly applicable to small molecule inhibitors and degraders of TEAD.

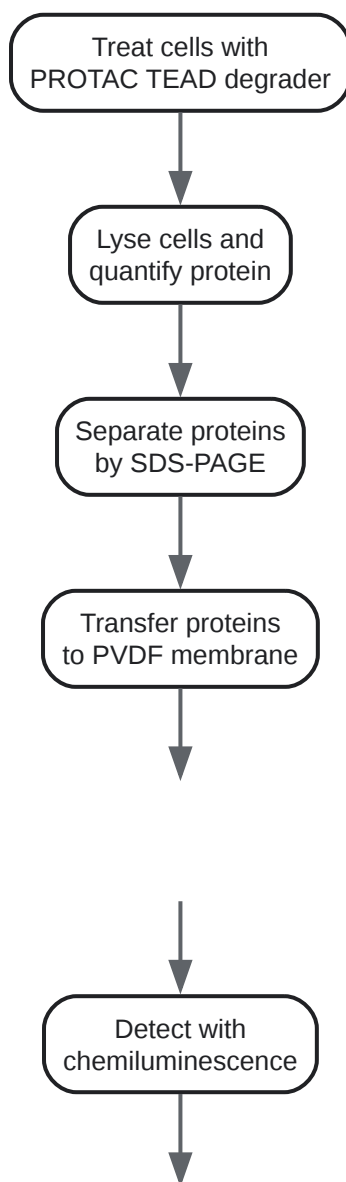
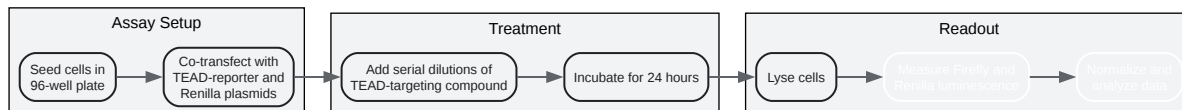
Mechanism of Action: Targeting the Hippo-YAP-TEAD Axis

The activity of the YAP/TAZ co-activators is tightly controlled by the upstream Hippo kinase cascade. When the pathway is active, YAP and TAZ are phosphorylated, leading to their cytoplasmic retention and degradation.[1][4] In many cancers, this kinase cascade is inactive, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, thereby promoting oncogenic gene expression.[4]

Therapeutic strategies to counteract aberrant TEAD activity include:

- **TEAD Palmitoylation Inhibitors:** These compounds bind to a lipid pocket on TEAD proteins, preventing a crucial post-translational modification (palmitoylation) that is required for their stability and interaction with YAP/TAZ.[5][6]
- **YAP-TEAD Interaction Inhibitors:** These molecules physically block the protein-protein interaction between YAP/TAZ and TEAD, preventing the formation of the active transcriptional complex.[2][7]
- **PROTAC TEAD Degradors:** Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (TEAD), leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] PROTAC TEAD degrader-1 is an example of such a molecule.[8]





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